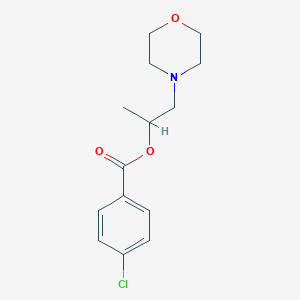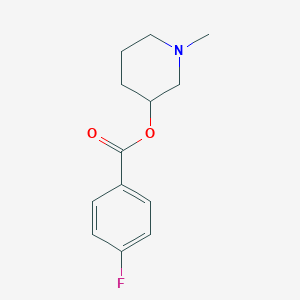![molecular formula C17H19NO3 B295103 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate is a chemical compound that belongs to the class of acrylates. It is widely used in scientific research for various purposes such as drug discovery, biochemical analysis, and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate is not fully understood. However, it is known to act as a fluorescent probe for the detection of biomolecules such as proteins and lipids. It is also believed to interact with cellular membranes and alter their properties, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are numerous future directions for the use of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate in scientific research. One potential direction is the development of new fluorescent probes for the detection of biomolecules. Another direction is the synthesis of new biologically active compounds for drug discovery research. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate and its potential as an anticancer agent.
Métodos De Síntesis
The synthesis method of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate involves the reaction of benzylamine and 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate has numerous scientific research applications. It is widely used in drug discovery research as a starting material for the synthesis of various biologically active compounds. It is also used in biochemical analysis as a fluorescent probe for the detection of biomolecules such as proteins and lipids. Additionally, it is used in physiological studies as a tool for investigating the mechanism of action of various drugs and their effects on cellular processes.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-18(14-15-6-3-2-4-7-15)11-13-21-17(19)10-9-16-8-5-12-20-16/h2-10,12H,11,13-14H2,1H3/b10-9+ |
Clave InChI |
JUAZECOXJLFJHX-MDZDMXLPSA-N |
SMILES isomérico |
CN(CCOC(=O)/C=C/C1=CC=CO1)CC2=CC=CC=C2 |
SMILES |
CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2 |
SMILES canónico |
CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2 |
Solubilidad |
42.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)





